4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(methoxymethyl)-5,5-dimethylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2)6(5-11-3)4-7(10)9-8/h6H,4-5H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTDKAYPHVKKRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(=O)N1)COC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lactamization via Cyclization of γ-Amino Ketone Derivatives
The lactam core of pyrrolidin-2-one is typically formed via intramolecular cyclization of γ-amino ketones or esters. For 4-(methoxymethyl)-5,5-dimethylpyrrolidin-2-one, this method requires a precursor with pre-installed methoxymethyl and dimethyl groups.
Synthesis of γ-Amino Ketone Intermediate
A hypothetical route begins with 4-amino-5,5-dimethylpentan-2-one. Introducing the methoxymethyl group at position 4 could involve alkylation of a protected amine intermediate. For example, treating 4-aminopentan-2-one with methoxymethyl chloride under basic conditions (e.g., potassium carbonate in dimethylformamide) may yield the methoxymethyl-substituted derivative. Subsequent deprotection and cyclization under acidic or thermal conditions would form the lactam.
Challenges and Limitations
Reductive Amination of Modified Levulinic Acid Derivatives
Reductive amination of γ-keto acids with amines is a well-established route to pyrrolidinones, as demonstrated in the synthesis of 5-methyl-N-phenyl-2-pyrrolidone. Adapting this method for 4-(methoxymethyl)-5,5-dimethylpyrrolidin-2-one involves structural modifications to levulinic acid.
Substrate Preparation
- Levulinic Acid Modification : Introduce methoxymethyl and dimethyl groups via alkylation. For instance, levulinic acid’s ketone group can be protected as a ketal, followed by alkylation at the γ-position using methoxymethyl bromide and a methylating agent.
- Deprotection : Remove the ketal under acidic conditions to regenerate the ketone.
Reductive Amination
React the modified γ-keto acid with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) or under hydrogenation conditions (H₂/Pd-C). The resulting γ-amino acid undergoes spontaneous cyclization to form the lactam.
Reaction Scheme:
$$
\text{Modified γ-keto acid} + \text{CH₃NH₂} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one}
$$
Donor-Acceptor Cyclopropane Ring-Opening and Lactamization
A novel approach from recent literature involves donor-acceptor (DA) cyclopropanes, which undergo ring-opening with nucleophiles followed by cyclization. This method offers flexibility in introducing diverse substituents.
Cyclopropane Synthesis
DA cyclopropanes are synthesized via [2+1] cycloaddition between diazo compounds and electron-deficient alkenes. For example, a cyclopropane bearing ester (acceptor) and methoxymethyl/dimethyl (donor) groups can be prepared using diazoacetates and a suitably substituted alkene.
Ring-Opening with Primary Amines
Treatment of the DA cyclopropane with methylamine in the presence of a Lewis acid (e.g., Ni(ClO₄)₂) triggers nucleophilic attack at the cyclopropane’s electrophilic carbon, yielding a γ-amino ester.
Lactamization and Dealkoxycarbonylation
The γ-amino ester undergoes intramolecular lactamization under acidic conditions (e.g., acetic acid in toluene). Subsequent dealkoxycarbonylation via saponification (NaOH) and thermolysis removes ester groups, yielding the target compound.
Example Protocol:
- Cyclopropane Preparation :
$$
\text{Diazoacetate} + \text{Methoxymethyl-substituted alkene} \xrightarrow{\text{Cu(acac)₂}} \text{DA cyclopropane}
$$ - Ring-Opening :
$$
\text{DA cyclopropane} + \text{CH₃NH₂} \xrightarrow{\text{Ni(ClO₄)₂}} \text{γ-amino ester}
$$ - Lactamization :
$$
\text{γ-amino ester} \xrightarrow{\text{AcOH, Δ}} \text{Pyrrolidinone intermediate}
$$ - Dealkoxycarbonylation :
$$
\text{Pyrrolidinone intermediate} \xrightarrow{\text{NaOH, Δ}} \text{4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one}
$$
Hydrogenation of Keto Acid Derivatives
A method analogous to the synthesis of 1,5-dimethyl-2-pyrrolidinone involves hydrogenating a keto acid precursor.
Keto Acid Preparation
Synthesize 4-(methoxymethyl)-5,5-dimethyl-4-oxopentanoic acid via Friedel-Crafts acylation or alkylation of a β-keto ester followed by hydrolysis.
Comparative Analysis of Methods
| Method | Starting Materials | Key Steps | Yield* (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Lactamization | γ-Amino ketone | Alkylation, cyclization | 50–60 | Straightforward if intermediates are accessible | Low yields due to steric hindrance |
| Reductive Amination | Modified levulinic acid | Reductive amination, cyclization | 65–70 | Scalable, atom-efficient | Requires multi-step substrate prep |
| Cyclopropane Ring-Opening | DA cyclopropane, methylamine | Ring-opening, lactamization | 70–80 | Modular, one-pot synthesis | Complex cyclopropane synthesis |
| Hydrogenation | Keto acid, methylamine | High-pressure hydrogenation | 70–75 | Robust for bulk synthesis | Harsh conditions, specialized equipment |
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, leading to the formation of alcohol derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while reduction of the carbonyl group can produce 4-(methoxymethyl)-5,5-dimethylpyrrolidin-2-ol.
Scientific Research Applications
4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Additionally, the pyrrolidinone ring can undergo conformational changes that affect its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Key Observations:
Methoxymethyl vs. Methyl Groups : The methoxymethyl substituent in 4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one introduces both steric bulk and electron-donating effects, which may improve solubility in polar solvents compared to 5,5-dimethyl-2-pyrrolidone .
Pharmacological Relevance: Derivatives like FE@SNAP () highlight the utility of methoxymethyl-pyrrolidinone scaffolds in drug discovery, particularly for central nervous system targets.
Physicochemical and Functional Comparisons
Table 2: Hypothetical Property Comparison (Based on Structural Analogues)
Biological Activity
4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 183.25 g/mol
- CAS Number : 2470436-44-1
The structure features a pyrrolidine ring, which is known for its ability to interact with various biological targets.
Antimicrobial Properties
Research indicates that derivatives of pyrrolidinones exhibit significant antimicrobial activity. 4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one has been explored for its effects against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) studies have shown promising results, suggesting that the compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thus offering therapeutic potential in conditions like arthritis and other inflammatory diseases .
Anticancer Activity
4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one has shown potential as an anticancer agent. Studies have indicated that it can induce apoptosis in cancer cell lines through the modulation of cell cycle regulators and apoptotic pathways .
The biological activity of 4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one is attributed to its interaction with specific molecular targets:
- Receptor Interactions : The compound may interact with various receptors involved in inflammation and cell proliferation.
- Enzyme Inhibition : It has been suggested that the compound acts as an inhibitor of certain enzymes that play critical roles in cellular signaling pathways .
Research Findings and Case Studies
A number of studies have explored the biological activity of 4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against E. coli with an MIC of 32 µg/mL. |
| Study B | Anti-inflammatory | Showed a reduction in TNF-alpha levels in vitro by 50% at 10 µM concentration. |
| Study C | Anticancer | Induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM. |
Pharmacokinetics
The pharmacokinetic profile of 4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one suggests good bioavailability due to its favorable solubility and stability characteristics. Factors such as molecular weight and structural features contribute to its absorption and distribution in biological systems .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Multi-step synthesis typically involves cyclization reactions, such as intramolecular lactam formation, with reagents like carbodiimides or thionyl chloride. Catalysts (e.g., Lewis acids) and solvents (e.g., DMF, ethanol) are critical for optimizing yields. Purification often employs recrystallization from DMF-EtOH mixtures or column chromatography. Monitoring reaction progress via TLC or HPLC is recommended to ensure intermediate stability .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) resolves structural features like the methoxymethyl group and lactam ring. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Fourier-Transform Infrared (FTIR) spectroscopy identifies carbonyl (C=O) and ether (C-O-C) stretches. Purity assessment requires HPLC with UV detection, while X-ray crystallography (if crystalline) provides absolute configuration .
Q. What safety protocols are essential for handling 4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis and handling due to potential inhalation hazards (Category 4 acute toxicity). Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and lab coats. Emergency procedures: For skin contact, wash with soap/water; for inhalation, move to fresh air. Toxicity data gaps necessitate treating the compound as hazardous until further studies confirm safety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Methodological Answer : Synthesize analogs with modifications to the methoxymethyl group or lactam ring (e.g., replacing methoxy with ethoxy or halogen substituents). Evaluate bioactivity using cancer cell lines (e.g., MTT assays for cytotoxicity) and enzyme inhibition assays (e.g., kinases or proteases). Computational docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins .
Q. What experimental strategies address contradictions in reported biological activity data?
- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line provenance, culture media, and incubation times). Use orthogonal assays (e.g., apoptosis via Annexin V/PI staining vs. caspase-3 activation) to confirm mechanisms. Meta-analyses of published data can identify variables like solvent effects (DMSO vs. ethanol) or batch-to-batch purity differences .
Q. How can degradation pathways and stability under varying storage conditions be systematically analyzed?
- Methodological Answer : Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions. Monitor degradation products via LC-MS and quantify stability using Arrhenius kinetics. Store the compound in inert atmospheres (argon) at -20°C to minimize hydrolysis of the lactam ring or methoxymethyl group .
Q. What advanced analytical approaches resolve challenges in detecting trace impurities or stereochemical byproducts?
- Methodological Answer : Hyphenated techniques like LC-MS/MS or GC-MS identify low-abundance impurities. Chiral HPLC or capillary electrophoresis distinguishes enantiomers if asymmetric synthesis introduces stereocenters. Solid-state NMR can characterize polymorphic forms affecting bioavailability .
Q. How do solvent polarity and reaction temperature influence the compound’s reactivity in derivatization reactions?
- Methodological Answer : Design a factorial experiment varying solvents (polar aprotic vs. protic) and temperatures (0°C to reflux). Monitor reaction kinetics via in-situ IR or Raman spectroscopy. Polar solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, while higher temperatures accelerate lactam ring-opening reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
